molecular formula C11H17BN2O2 B6338088 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-amine CAS No. 1244772-70-0

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-amine

Cat. No.: B6338088
CAS No.: 1244772-70-0
M. Wt: 220.08 g/mol
InChI Key: CDFQBGDZODWIET-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-amine is an organic compound with the molecular formula C11H16BNO2. It is a boronic acid derivative, specifically a pyridine boronic ester, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

Boronic esters are known to undergo transformations into other functional groups, which can lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centers . These transformations can either retain the high enantioenrichment of the starting boronic ester through a stereoretentive pathway or lead to a stereoinvertive pathway .

Biochemical Pathways

The transformations of boronic esters into other functional groups can provide access to a broad array of diverse molecules with high enantioselectivity . This suggests that the compound could potentially influence a wide range of biochemical pathways depending on the specific functional groups formed during its transformations.

Pharmacokinetics

It’s known that the solubility and stability of boronic esters can be influenced by the conversion to boron salts . This could potentially impact the bioavailability of the compound.

Result of Action

The transformations of boronic esters into other functional groups can lead to the formation of new bonds at stereogenic centers , which could potentially result in significant changes at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 4-Aminopyridine-3-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is known to be influenced by the pH of the environment, with the reaction being considerably accelerated at physiological pH . Additionally, the compound’s stability can be affected by exposure to air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-amine typically involves the borylation of pyridine derivatives. One common method is the reaction of 4-bromo-3-nitropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium acetate, under inert atmosphere conditions . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13/h5-7H,1-4H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFQBGDZODWIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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